Fluorescein-5-iodoacetamide

Description

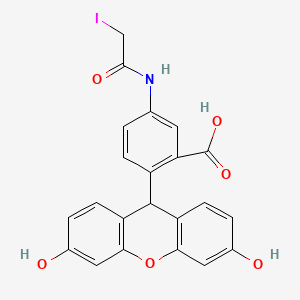

Fluorescein-5-iodoacetamide (CAS: 63368-54-7) is a fluorescent labeling reagent widely used in biochemical research for site-specific protein modification. Its molecular formula is C₂₂H₁₄INO₆, with a molecular weight of 515.25 g/mol . The compound features a fluorescein core conjugated to an iodoacetamide group, enabling selective reactivity with thiol (-SH) groups in cysteine residues. This thiol-specific alkylation occurs under mild reducing conditions, making it ideal for labeling proteins without disrupting their native structure .

This compound is valued for its bright green fluorescence (excitation/emission maxima ~494/521 nm) and compatibility with diverse experimental setups, including fluorescence microscopy and flow cytometry. It is particularly useful in MSAP (Multifunctional Single-Attachment-Point) chemistry, where it avoids exposure to harsh deprotection conditions, ensuring fluorochrome stability .

Properties

Molecular Formula |

C22H16INO6 |

|---|---|

Molecular Weight |

517.3 g/mol |

IUPAC Name |

2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-[(2-iodoacetyl)amino]benzoic acid |

InChI |

InChI=1S/C22H16INO6/c23-10-20(27)24-11-1-4-14(17(7-11)22(28)29)21-15-5-2-12(25)8-18(15)30-19-9-13(26)3-6-16(19)21/h1-9,21,25-26H,10H2,(H,24,27)(H,28,29) |

InChI Key |

ORVCTVFWJJTBNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CI)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Fluorescein-5-iodoacetamide

The preparation of this compound as a reagent for labeling biomolecules involves two main aspects: the synthesis of the compound itself and its conjugation to target molecules such as proteins or nucleotides. Below is a detailed analysis of these preparation methods based on comprehensive research findings.

Synthesis of this compound

The direct chemical synthesis of fluorescein derivatives like 5-iodoacetamidofluorescein typically starts from fluorescein or its amino derivatives. While detailed synthetic routes for 5-IAF itself are less commonly published, related fluorescein derivatives are synthesized through diazotization and subsequent substitution reactions, or by functionalizing carboxyfluorescein derivatives with iodoacetamide groups.

- General synthetic approach :

- Starting from 5(6)-amino fluorescein, diazotization is performed to introduce reactive groups.

- Subsequent reactions introduce the iodoacetamide moiety, which is crucial for thiol reactivity.

- Purification is typically achieved by crystallization or chromatography to yield >90% purity as confirmed by HPLC.

Conjugation to Biomolecules

The primary application and preparation method of this compound is its conjugation to biomolecules, especially proteins containing free sulfhydryl groups. The detailed protocol involves:

Reaction Conditions

- Buffer system : Phosphate-buffered saline (PBS) at pH 6.5–7.5 is optimal to maintain thiol reactivity and protein stability.

- Solvent : 5-IAF is soluble in dimethylformamide (DMF) and aqueous buffers above pH 6.

- Temperature : Reactions are typically performed at room temperature or below to prevent degradation and maintain specificity.

Protein Reduction (if necessary)

- Many proteins have disulfide bonds that mask free thiols. To enable conjugation, disulfide bonds are reduced using agents such as 2-mercaptoethylamine (2-MEA) or dithiothreitol (DTT).

- Reduction conditions:

- Incubation with 2-MEA at 37°C for 90 minutes or with DTT at 0°C for 16 hours or 22°C for 2 hours.

- After reduction, excess reducing agents are removed by desalting columns or dialysis to prevent interference with labeling.

Labeling Procedure

- Molar ratio : A 5- to 10-fold molar excess of 5-IAF over the target protein or peptide is used to drive the reaction to completion.

- Reaction time : Typically 2 hours incubation in the dark at room temperature to avoid photodegradation.

- Post-reaction purification : Excess unreacted 5-IAF is removed by desalting columns or dialysis to isolate the labeled product.

Alternative Labeling Strategies

Example: Labeling of GTPγS with 5-Iodoacetamidofluorescein

- A specific application involves labeling guanosine 5′-O-(3-thiotriphosphate) (GTPγS) with 5-IAF.

- Procedure:

- GTPγS is dissolved in water and buffered to pH 8.0 with sodium bicarbonate.

- 5-IAF is dissolved in DMF and diluted with water.

- Solutions are mixed in a 3:1 molar ratio (GTPγS:5-IAF) and incubated overnight at room temperature in the dark.

- Purification is performed via reverse-phase C18 preparative HPLC, yielding fluorescently labeled GTPγS (FGTP).

Data Tables Summarizing Preparation Conditions and Outcomes

Comprehensive Research Findings and Notes

- Stability and Storage : 5-IAF is light-sensitive and unstable in solution; it should be stored at -20°C protected from light and prepared fresh before use.

- Reactivity Specificity : The reagent primarily targets free sulfhydryl groups but can react with methionine, histidine, or tyrosine residues if thiols are absent, especially at pH below 8 where amines are protonated and less reactive.

- Applications : Besides protein labeling, 5-IAF conjugates have been used in muscle protein studies, fluorescence tracing in living cells, and nucleotide labeling.

- Optimization : Reaction conditions such as pH, temperature, molar ratios, and incubation time require optimization depending on the target molecule to maximize labeling efficiency and minimize side reactions.

Chemical Reactions Analysis

Primary Reaction with Thiol Groups

Fluorescein-5-iodoacetamide undergoes nucleophilic substitution with sulfhydryl (-SH) groups in cysteine residues, forming stable thioether bonds. This reaction occurs optimally at physiological pH (7.0–8.0) and follows second-order kinetics .

Reaction Mechanism:

Key characteristics:

-

Specificity : Targets cysteine thiols exclusively at pH > 7.0 .

-

Irreversibility : Covalent thioether bonds resist hydrolysis under physiological conditions .

-

Stoichiometry : 1:1 molar ratio between 5-IAF and cysteine residues .

Selectivity Under Variable pH Conditions

Reactivity shifts with pH:

| pH Range | Reactivity Profile |

|---|---|

| pH 7–8 | Selective for cysteine thiols (thiolate anion form) . |

| pH < 6 | May react with methionine (weak nucleophile) or histidine (imidazole ring) . |

Pre-treatment with iodoacetamide (IAM) blocks 5-IAF labeling, confirming thiol specificity .

Fluorescence Modulation via Quenching

5-IAF’s fluorescence intensity depends on environmental factors:

-

Quenching by Dabcyl : Conjugation with dabcyl (a FRET quencher) reduces fluorescein emission by 93–99% until thiol bonding occurs .

-

Aggregation-Induced Emission (AIE) : Fluorescence increases upon conjugation to proteins due to restricted molecular motion .

Comparative Reactivity with Other Thiol-Reactive Probes

5-IAF’s slower reaction rate ensures precise labeling without overshooting target sites .

Synthetic Modifications for Enhanced Functionality

-

pKa Tuning : Substituting ethyl groups at the 2′ and 7′ positions of fluorescein (yielding DEFIA) increases phenolic pKa from 6.3 to 6.7, improving assay sensitivity .

-

Dual-Labeling Systems : Combining 5-IAF with quenchers enables “turn-on” fluorescence activation post protein binding .

Stability and Storage Considerations

-

Light Sensitivity : Degrades under UV/visible light; requires storage at -20°C in the dark .

-

Solubility : Dissolves in DMF or aqueous buffers (pH > 6) at concentrations up to 10 mM .

Key Research Findings

-

Kinetic Studies : Second-order rate constant (k) for 5-IAF-thiol reaction is ~50 M⁻¹s⁻¹ at 25°C .

-

Structural Confirmation : X-ray crystallography confirms labeling at Cys-373 in actin, preserving functionality .

-

Competitive Inhibition : Glutathione (GSH) reduces labeling efficiency but does not quench fluorescence in protein conjugates .

This compound remains a cornerstone tool in protein biochemistry due to its balance of specificity, fluorescence efficiency, and adaptability. Ongoing innovations, such as pKa tuning and quencher pairings, continue to expand its utility in advanced imaging and dynamic protein studies.

Scientific Research Applications

Fluorescein-5-iodoacetamide is a versatile fluorescent dye with a wide range of applications in scientific research, particularly in biological and chemical studies . Its unique structure allows it to react specifically with thiol groups on proteins and other biomolecules, making it valuable for labeling, tracking, and detection purposes .

Applications

This compound is widely utilized in various research areas due to its fluorescent properties and reactivity .

Bioconjugation: this compound is commonly used to label proteins and antibodies, which allows for imaging and tracking in biological studies, enhancing the visualization of cellular processes .

Fluorescent Probes: It serves as a fluorescent probe in microscopy, enabling researchers to study the dynamics of cellular components in real-time with high sensitivity .

Drug Development: In pharmaceutical research, it aids in the development of targeted drug delivery systems by enabling the tracking of drug interactions within cells .

Diagnostics: The compound is utilized in diagnostic assays, improving the detection of biomolecules in clinical samples due to its strong fluorescent properties .

Environmental Monitoring: It is applied in environmental science for detecting pollutants, as its fluorescence can indicate the presence of specific contaminants in water samples .

Scientific Research Applications

This compound is used in biochemical applications for labeling proteins and other biomolecules. The iodoacetamide group reacts specifically with thiol groups in proteins, forming stable thioether bonds at physiological pH.

Protein Labeling and Tracking: this compound is particularly noted for its ability to efficiently label thiol groups on proteins. This labeling allows for the visualization and tracking of proteins in various biological studies.

Fluorescence Resonance Energy Transfer (FRET) Studies: Iodoacetamide derivatives of fluorescein are used in FRET studies, where energy is transferred between a donor fluorophore and an acceptor fluorophore . This technique is valuable for studying molecular interactions and distances .

Actin Labeling: this compound can be used to label actin, a major component of the cytoskeleton in cells . The fluorescently labeled actin maintains normal polymerizability and activates heavy meromyosin Mg2+ adenosine triphosphatase to the same extent as unlabeled actin .

Enzyme Studies: 5-Iodoacetamidofluorescein (5-IAF) labels the catalytic subunit of enzymes like dog kidney Na,K-ATPase without inhibiting enzymatic activity .

Case Studies

Actin Modification: 5-(Iodoacetamido) fluorescein-actin modified at Cys-374 was obtained by incubating F-actin, and the labeling stoichiometry ranged between 0.80 and 1.00 probe/actin .

Na,K-ATPase Labeling: Identification and localization of the 5-iodoacetamido-fluorescein reporter site on dog kidney Na,K-ATPase has been achieved using this compound .

Data Table

The table below compares this compound with other thiol-reactive labeling agents:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Iodoacetamide | Reactive electrophile | General thiol-reactive agent; less fluorescent than fluorescein derivatives. |

| 7-(Iodoacetamido)-coumarin-4-carboxylic acid | Fluorescent probe | Water-soluble; used for FRET studies; different spectral properties. |

| 5-Iodoacetamidosalicylic acid | Fluorescent dye | Similar reactivity; different emission spectrum; used in various biological assays. |

| 2-Iminothiolane | Thiol-reactive crosslinker | Forms disulfides; used for introducing thiols into proteins rather than labeling them directly. |

Mechanism of Action

Fluorescein-5-iodoacetamide exerts its effects by forming stable thioether bonds with sulfhydryl groups on proteins and peptides. This reaction is highly specific and occurs at physiological pH, making it suitable for labeling biomolecules in their native state. The fluorescent properties of fluorescein allow for easy detection and visualization of the labeled biomolecules .

Comparison with Similar Compounds

The following table compares Fluorescein-5-iodoacetamide with structurally or functionally analogous compounds:

This compound vs. Fluorescein-6-Iodoacetamide

Both compounds are positional isomers, differing in the attachment site of the iodoacetamide group on the fluorescein core. While their molecular weights and general reactivity are identical, the isomerism may influence steric accessibility or fluorescence quantum yield .

This compound vs. FITC Derivatives

Fluorescein-5-isothiocyanate (FITC-I) targets lysine residues via amine-reactive isothiocyanate groups, whereas this compound is cysteine-specific. This distinction is critical for experiments requiring residue-selective labeling .

This compound vs. Azidofluorescein Diacetate

5(6)-Azidofluorescein diacetate employs click chemistry (azide-alkyne cycloaddition) for labeling, enabling bioorthogonal applications. Its diacetate groups enhance cell permeability, unlike this compound, which is typically used for extracellular or purified protein labeling .

This compound vs. 5-DTAF

5-DTAF reacts with amines and hydroxyls under alkaline conditions, offering broader specificity but less residue selectivity compared to this compound. It is often used for nucleic acid or polysaccharide labeling .

Research Findings and Practical Considerations

- Stability in MSAP Chemistry : this compound’s compatibility with solid-phase synthesis (without exposure to harsh deprotection conditions) allows substitution with near-infrared fluorochromes, expanding its utility in multiplex assays .

- Commercial Availability : this compound is widely available (e.g., HT-65834 from Hunan Huateng Pharmaceutical Co.), alongside its analogs, ensuring accessibility for diverse applications .

Q & A

Q. How can Fluorescein-5-iodoacetamide be synthesized and characterized for protein labeling applications?

this compound is synthesized via nucleophilic substitution of fluorescein derivatives with iodoacetamide. Characterization typically involves UV-Vis spectroscopy (λmax ~494 nm for fluorescein derivatives) and mass spectrometry (e.g., ESI-MS for molecular weight confirmation). Purity is assessed via HPLC (>95% purity recommended for biochemical assays). For reproducible synthesis, ensure stoichiometric control of iodoacetamide to avoid side reactions with thiol groups in proteins .

Q. What experimental controls are essential when using this compound in live-cell imaging?

Include:

- Negative controls : Cells treated with non-reactive analogs (e.g., fluorescein without iodoacetamide) to confirm specificity for cysteine residues.

- Competitive inhibition : Pre-treatment with excess thiol-reactive agents (e.g., N-ethylmaleimide) to block labeling.

- Fluorescence quenching controls : Use of dithiothreitol (DTT) post-labeling to verify covalent binding .

Q. How should researchers optimize labeling efficiency of this compound under varying pH conditions?

The reaction is pH-dependent due to fluorescein’s pKa (~6.4). Labeling efficiency peaks at pH 7.0–8.0, where the thiolate anion (S⁻) is more reactive. Use buffered solutions (e.g., PBS or HEPES) and validate efficiency via fluorescence intensity quantification against standardized protein concentrations .

Q. What are the best practices for quantifying this compound-protein conjugates using spectrophotometry?

Calculate labeling efficiency via absorbance ratios:

- A₂₈₀ nm (protein) and A₄₉₄ nm (fluorescein).

- Use extinction coefficients (εFluorescein = 68,000 M⁻¹cm⁻¹ at 494 nm; εProtein varies by sequence). Correct for fluorescein’s contribution to A₂₈₀ using a correction factor (e.g., A₂₈₀,corrected = A₂₈₀ – (A₄₉₄ × 0.15)) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data from this compound labeling across experimental replicates?

Contradictions often arise from:

- Variable cysteine accessibility : Use protein denaturation (e.g., 6 M guanidine HCl) to standardize labeling conditions.

- Photobleaching : Limit light exposure during imaging; normalize intensity to reference standards.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for biological vs. technical variability .

Q. What methodological strategies improve the specificity of this compound in complex biological matrices (e.g., serum)?

- Pre-purification : Remove endogenous thiols (e.g., glutathione) via size-exclusion chromatography.

- Time-resolved labeling : Short incubation times (5–10 min) minimize non-specific interactions.

- Post-labeling washes : Use SDS-PAGE or centrifugal filters to remove unbound dye .

Q. How should researchers design experiments to compare this compound with alternative thiol-reactive probes (e.g., maleimide derivatives)?

- Comparative framework : Use the same protein/cell system and parallel labeling protocols.

- Performance metrics : Quantify labeling efficiency, off-target binding (via proteomics), and photostability.

- Ethical alignment : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to justify comparative scope .

Q. What computational tools are suitable for analyzing spatial distribution patterns of this compound-labeled proteins in confocal microscopy?

- ImageJ/Fiji : For intensity profiling and colocalization analysis (e.g., Pearson’s coefficient).

- Machine learning : Train U-Net models to segment labeled regions in high-noise environments.

- Data repositories : Archive raw images in Figshare or Dryad with DOI-linked metadata for reproducibility .

Q. How can researchers address discrepancies between this compound labeling efficiency in vitro vs. in vivo systems?

- In vitro-in vivo correlation (IVIVC) : Adjust redox conditions (e.g., simulate intracellular glutathione levels in vitro).

- Microenvironment mapping : Use fluorescent lifetime imaging (FLIM) to probe local pH and viscosity effects.

- Validation : Cross-verify with orthogonal techniques (e.g., immunoblotting or click chemistry) .

Q. What ethical and reproducibility considerations are critical when publishing this compound-based studies?

- Data availability : Deposit raw spectra, microscopy files, and statistical scripts in public repositories (e.g., Zenodo).

- Reagent validation : Disclose lot numbers and purity certificates for this compound.

- Ethical compliance : Adhere to institutional guidelines for cell/animal studies and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.